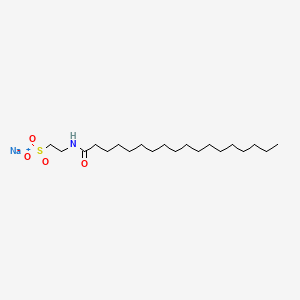

Stearoyltaurine, sodium salt

Description

Stearoyltaurine, sodium salt, also known as N-Stearoyltaurine sodium salt, is a compound with the molecular formula C20H40NNaO4S. It is an anionic surfactant belonging to the category of acyl taurates. This compound is characterized by its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .

Properties

CAS No. |

25080-09-5 |

|---|---|

Molecular Formula |

C20H40NNaO4S |

Molecular Weight |

413.6 g/mol |

IUPAC Name |

sodium;2-(octadecanoylamino)ethanesulfonate |

InChI |

InChI=1S/C20H41NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h2-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |

InChI Key |

QMJPYGADZSEASQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stearoyltaurine, sodium salt, can be synthesized through the reaction of sodium taurate with stearoyl chloride. This reaction involves the acylation of sodium taurate, resulting in the formation of the desired product . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and reactant concentrations to achieve efficient synthesis .

Chemical Reactions Analysis

Thermal Decomposition

Under high-temperature conditions (>260°C), the compound undergoes thermal degradation :

-

Primary products : Sodium N-methyltaurate (2.5%) and free stearic acid (29.5%) .

-

Mechanism : Cleavage of the amide bond, releasing fatty acid and taurine derivatives .

Table 2: Decomposition Byproducts

| Byproduct | Percentage Composition | Conditions | Source |

|---|---|---|---|

| Free stearic acid | 29.5% | 195–200°C, 6 h at atmospheric pressure | |

| Sodium N-methyltaurate | 2.5% | Prolonged heating (>3 h) |

Reactivity with Alkaline Agents

In formulations, stearoyltaurine reacts with triethanolamine or sodium hydroxide :

-

Example : Saponification of excess lauric acid with triethanolamine yields detergent-grade surfactants .

Key Reaction:

Outcome : Enhanced solubility and foam stability in detergents .

Comparative Stability in Surfactant Blends

Stearoyltaurine’s stability differs from structurally related surfactants:

Table 3: Stability Under Oxidative Conditions

Reaction with Sulfur Dioxide

Post-synthesis purification involves sulfur dioxide neutralization :

-

Process : Excess ammonia (from taurine synthesis) is removed, and sodium taurate is neutralized with SO₂ .

-

Outcome : Recovery of taurine and reduction of ionic impurities .

Toxicological Interactions

In biological systems, stearoyltaurine enhances the toxicity of thioglycolates :

-

Study : Co-administration with N-ammonium thioglycolate in rabbits reduced LD₅₀ from >6.5 mg/kg to 3.44 mg/kg .

-

Mechanism : Surfactant properties increase skin permeability, facilitating systemic absorption .

Critical Analysis of Methodologies

Scientific Research Applications

Stearoyltaurine, sodium salt, finds applications in several scientific research fields:

Chemistry: It is used as a surfactant in various chemical processes, including emulsification and dispersion.

Biology: This compound is employed in biological studies for its ability to stabilize proteins and other biomolecules.

Medicine: this compound, is investigated for its potential therapeutic applications, including drug delivery systems.

Industry: It is widely used in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties .

Mechanism of Action

The mechanism of action of stearoyltaurine, sodium salt, involves its surfactant properties, which enable it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their stabilization and solubilization. The pathways involved include the modulation of membrane fluidity and the formation of micelles .

Comparison with Similar Compounds

Stearoyltaurine, sodium salt, can be compared with other similar compounds such as:

Sodium stearoyl lactylate: Both compounds are used as surfactants, but sodium stearoyl lactylate is more commonly used in food applications.

Sodium stearate: This compound is another surfactant with similar properties but is primarily used in soap and cosmetic formulations.

Sodium lauryl sulfate: While also a surfactant, sodium lauryl sulfate has a different molecular structure and is widely used in detergents and cleaning products. The uniqueness of this compound, lies in its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.